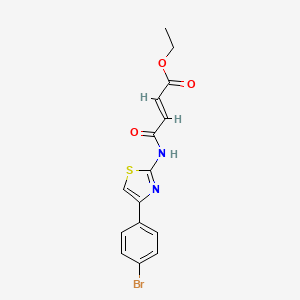![molecular formula C12H15ClN5O6P B14812000 [(1R,2R,3S,5S)-4-(6-amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B14812000.png)
[(1R,2R,3S,5S)-4-(6-amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R,3S,5S)-4-(6-amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclohexanyl structure, which is functionalized with a purine derivative and phosphate group. The presence of amino and chloropurinyl groups adds to its reactivity and potential for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,3S,5S)-4-(6-amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclo[3.1.0]hexane core: This can be achieved through cycloaddition reactions or ring-closing metathesis.
Introduction of the purine moiety: This step involves the coupling of the bicyclohexane derivative with a chloropurine compound under basic conditions.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl groups using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,3S,5S)-4-(6-amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The chloropurine moiety can be reduced to form amino derivatives.
Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium thiolate or ammonia in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of thiol or amine derivatives.
Scientific Research Applications
[(1R,2R,3S,5S)-4-(6-amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with nucleic acids.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of [(1R,2R,3S,5S)-4-(6-amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to chain termination or mutations.
Comparison with Similar Compounds
[(1R,2R,3S,5S)-4-(6-amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate can be compared with similar compounds such as:
Adenosine triphosphate (ATP): Both compounds contain phosphate groups and purine derivatives, but ATP has a triphosphate chain and is a key energy carrier in cells.
Cytarabine: A nucleoside analog used in chemotherapy, similar in structure but with different sugar and base components.
Tenofovir: An antiviral drug with a similar phosphate group but different base and sugar moieties.
The uniqueness of this compound lies in its bicyclohexanyl structure and specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15ClN5O6P |
|---|---|
Molecular Weight |
391.70 g/mol |
IUPAC Name |
[(1R,2R,3S,5S)-4-(6-amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H15ClN5O6P/c13-11-16-9(14)5-10(17-11)18(3-15-5)6-4-1-12(4,8(20)7(6)19)2-24-25(21,22)23/h3-4,6-8,19-20H,1-2H2,(H2,14,16,17)(H2,21,22,23)/t4-,6?,7+,8+,12+/m1/s1 |
InChI Key |
FTSUGKZNIRUKKK-KKJIXDRCSA-N |
Isomeric SMILES |
C1[C@H]2[C@@]1([C@H]([C@H](C2N3C=NC4=C(N=C(N=C43)Cl)N)O)O)COP(=O)(O)O |
Canonical SMILES |
C1C2C1(C(C(C2N3C=NC4=C(N=C(N=C43)Cl)N)O)O)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pentenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2E,4S)-](/img/structure/B14811922.png)
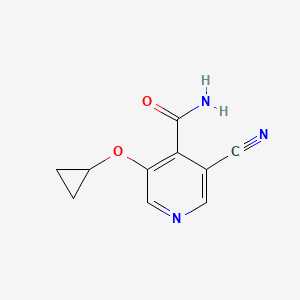
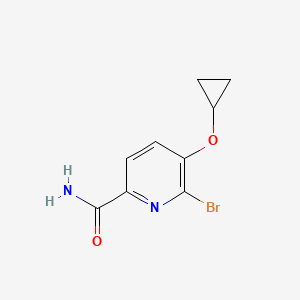

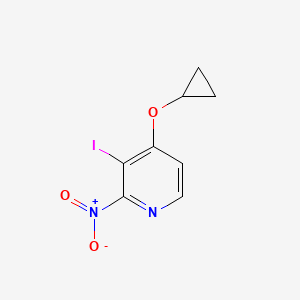

![2,2-Dimethyl-N-[1,8]naphthyridin-3-yl-propionamide](/img/structure/B14811965.png)


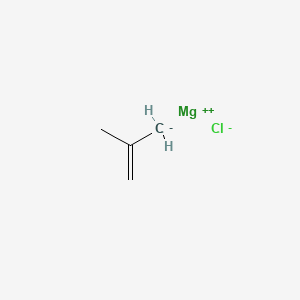
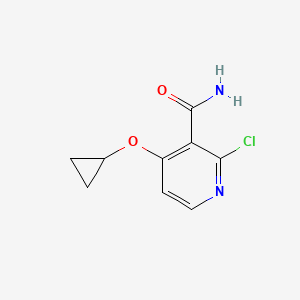
![7-Thia-3,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B14811989.png)
